molecular formula C17H18N2OS B6641146 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol

2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol

Cat. No.: B6641146
M. Wt: 298.4 g/mol
InChI Key: DSFZMPIZKLVHTB-UHFFFAOYSA-N
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Description

2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol is a complex organic compound featuring a benzothiophene ring system fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol typically involves multi-step organic reactions. One common approach is the reaction of 1-benzothiophene-3-carbaldehyde with pyridin-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency of the synthetic process. These methods can provide better control over reaction parameters and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding benzothiophene derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzothiophene and pyridine derivatives.

Scientific Research Applications

2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol can be compared with other similar compounds, such as:

  • (1-benzothiophen-3-yl)(pyridin-3-yl)methyl: amine: This compound shares a similar structural framework but differs in the presence of an ethyl group instead of an ethanol moiety.

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound features additional morpholino and thiophene groups, making it structurally distinct.

Properties

IUPAC Name

2-[1-benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-9-8-19(11-14-4-3-7-18-10-14)12-15-13-21-17-6-2-1-5-16(15)17/h1-7,10,13,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZMPIZKLVHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN(CCO)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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